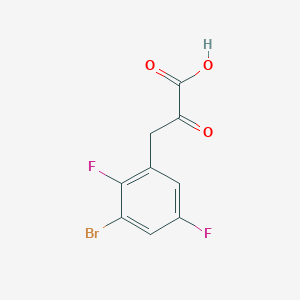
3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is an organic compound that features a bromine and two fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromo-2,5-difluorophenylboronic acid as a starting material . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, and the carboxylic acid group can be oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols, and oxidation reactions can lead to carboxylic acids or other oxidized products.
Scientific Research Applications
3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms, along with the keto and carboxylic acid groups, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both a keto group and a carboxylic acid group on the same molecule, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H5BrF2O3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-(3-bromo-2,5-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrF2O3/c10-6-3-5(11)1-4(8(6)12)2-7(13)9(14)15/h1,3H,2H2,(H,14,15) |
InChI Key |
GTJKKAKLTRWLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)C(=O)O)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


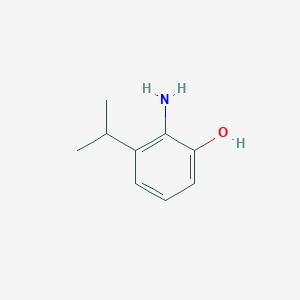
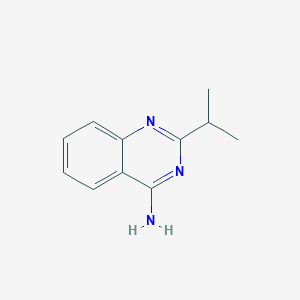

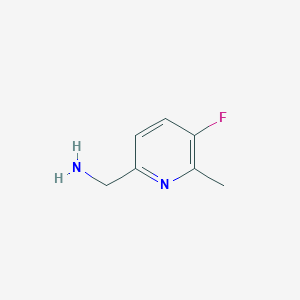
![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
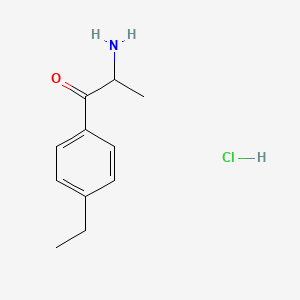
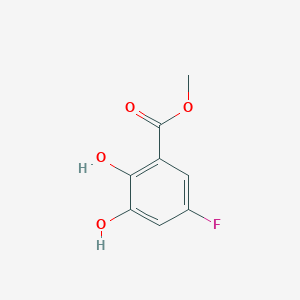
![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)

